Flupirtine Maleate

KV7 Potassium Channel Neuropharmacology Pain Research

Position your research on the unique, dual-mechanism pharmacology of Flupirtine Maleate. As a selective KV7.2/7.3 channel opener with indirect NMDA receptor antagonism, it enables non-opioid, non-NSAID analgesia with muscle relaxant properties. Procurement requires the specific maleate salt in its room-temperature-stable polymorphic Form A, which ensures reproducible solubility (up to 84 mg/mL in DMSO) and consistent bioactivity—critical for electrophysiology assays where it is twice as potent as Retigabine (EC50 4.0 µM vs 8.0 µM). Sourcing the correct solid-state form is essential to avoid variability in dissolution and experimental outcomes.

Molecular Formula C19H21FN4O6
Molecular Weight 420.4 g/mol
CAS No. 75507-68-5
Cat. No. B195951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupirtine Maleate
CAS75507-68-5
SynonymsEthyl 2-amino-6-[(4-fluorobenzyl)amino]pyridine-3-carbamate compound with maleic acid (1:1);  N-[2-Amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]carbamic Acid Ethyl Ester (2Z)-2-Butenedioate;  2-Amino-6-[(p-fluorobenzyl)amino]-3-pyridinecarbamic Acid Et
Molecular FormulaC19H21FN4O6
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H17FN4O2.C4H4O4/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;5-3(6)1-2-4(7)8/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyDPYIXBFZUMCMJM-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Flupirtine Maleate (CAS 75507-68-5) Procurement Guide: Product Identity and Core Differentiation from Analogs


Flupirtine Maleate (CAS 75507-68-5) is a centrally acting, non-opioid analgesic agent that functions as a selective neuronal potassium channel (KV7) opener and indirect NMDA receptor antagonist . It is a triaminopyridine derivative maleate salt with a molecular weight of 420.39 and exists in two primary enantiotropic polymorphic forms (A and B), with Form A demonstrating superior stability and wettability at ambient temperatures [1]. Unlike conventional analgesics such as NSAIDs or opioids, Flupirtine Maleate offers a distinctive dual mechanism combining analgesia with muscle relaxation without antipyretic or antiphlogistic activity, positioning it as a critical reference compound for pain research and formulation development [2].

Why Flupirtine Maleate Cannot Be Replaced by Common Analgesic Alternatives


Flupirtine Maleate possesses a unique pharmacological profile that prevents simple substitution with in-class analgesics or common alternatives. Its primary mechanism—activation of KV7.2/7.3 potassium channels leading to neuronal membrane stabilization—is distinct from cyclooxygenase inhibition (NSAIDs) or opioid receptor agonism [1]. Furthermore, the maleate salt form and specific polymorph (Form A) are critical for reproducible solubility (up to 84 mg/mL in DMSO at 25°C) and physical stability, which are essential for consistent formulation performance and experimental outcomes . Substitution with the free base, a different salt form, or a polymorphic mixture can introduce variability in dissolution rates, bioavailability, and ultimately, research reproducibility [2].

Flupirtine Maleate Quantitative Differentiation Evidence: Head-to-Head Comparisons


Superior In Vitro Potency Against Retigabine in KV7 Channel Activation Assays

In a direct comparative study using cultured mouse auditory cortical neuronal networks on microelectrode arrays, Flupirtine Maleate demonstrated twice the inhibitory potency of its structural analog Retigabine, with an EC50 of 4.0 µM compared to 8.0 µM for Retigabine [1]. This indicates that Flupirtine achieves comparable neuronal network inhibition at half the concentration required for Retigabine.

KV7 Potassium Channel Neuropharmacology Pain Research

Significantly Lower Incidence of Central Nervous System Side Effects Versus Pentazocine

A randomized controlled trial in 66 post-hip replacement surgery patients directly compared oral Flupirtine Maleate (100-200 mg) with oral Pentazocine (50-100 mg). The incidence of dizziness/lightheadedness was significantly lower in the Flupirtine group (3% affected) compared to the Pentazocine group (23% affected) [1].

Clinical Analgesia Postoperative Pain Safety Profile

Equal Analgesic Efficacy to Diclofenac with Demonstrated Superior Pharmacodynamic Profile

In a controlled, double-blind parallel-group study of 40 orthopaedic patients with post-operative pain, Flupirtine Maleate demonstrated equal clinical analgesic efficacy to Diclofenac Sodium. However, a mathematical model analyzing the speed, intensity, and duration of the analgesic effect yielded data significantly favoring Flupirtine Maleate [1].

Orthopaedic Pain Analgesic Efficacy Clinical Trial

Comparable Analgesic Efficacy to Ibuprofen with Superior Patient Satisfaction Scores

A randomized controlled trial in 60 women undergoing gynaecological ambulatory surgery compared Flupirtine Maleate (100 mg) with Ibuprofen (800 mg) administered every 8 hours for 48 hours. While analgesic efficacy was comparable at all time points from 4-48 hours, satisfaction scores at 24 and 48 hours post-operatively were significantly superior in the Flupirtine group (P < 0.001) [1].

Ambulatory Surgery Gynaecological Pain Patient-Reported Outcomes

Form A Polymorph Exhibits Superior Room Temperature Stability and Wettability for Formulation

Flupirtine Maleate exists as two enantiotropic polymorphs, A and B. Comprehensive thermal analysis (DSC) establishes an inversion temperature (A→B) of 164°C. Form A is the thermodynamically stable polymorph below this transition temperature and is characterized as being 'better wettable with water and stable at room temperature' [1].

Solid-State Chemistry Pharmaceutical Formulation Polymorphism

High DMSO Solubility of Maleate Salt Enables Versatile In Vitro Assay Preparation

The maleate salt form of Flupirtine provides significantly enhanced solubility in DMSO compared to the free base. Quantitative solubility data from reputable vendors consistently report DMSO solubility at 84 mg/mL (199.81 mM) at 25°C . This high solubility facilitates the preparation of concentrated stock solutions essential for high-throughput screening and in vitro pharmacology studies.

Solubility In Vitro Assays Formulation

Flupirtine Maleate: High-Impact Application Scenarios Driven by Quantitative Evidence


KV7.2/7.3 Potassium Channel Electrophysiology and Neuronal Network Studies

Flupirtine Maleate is the preferred reference KV7 activator for in vitro electrophysiology experiments requiring potent and rapid channel modulation. With a demonstrated EC50 of 4.0 µM—twice as potent as the structurally related Retigabine (8.0 µM)—it allows for lower working concentrations, reducing the likelihood of off-target effects in neuronal network recordings [1]. Its robust and reproducible solubility in DMSO (up to 84 mg/mL) further facilitates precise dosing in patch-clamp and microelectrode array assays .

Postoperative Analgesia Research Requiring Non-Opioid, Non-NSAID Comparator

In clinical and translational research models of postoperative pain, Flupirtine Maleate serves as a validated non-opioid, non-NSAID comparator with a favorable CNS tolerability profile. Direct head-to-head clinical trials demonstrate that it achieves comparable analgesia to both Diclofenac and Ibuprofen, but with a significantly lower incidence of dizziness compared to Pentazocine (3% vs. 23%) and superior patient satisfaction scores (P < 0.001 vs. Ibuprofen) [2][3][4]. These attributes make it an ideal control compound for evaluating novel analgesics with muscle relaxant properties.

Pharmaceutical Formulation and Solid-State Characterization Studies

Flupirtine Maleate's well-defined polymorphism provides a rigorous model system for solid-state chemistry investigations. The thermodynamic relationship between Form A (stable at room temperature) and Form B (stable above 164°C) is precisely characterized [5]. Phase-pure Form A, which exhibits superior wettability, is the required starting material for developing consistent and bioavailable oral solid dosage forms, making it a critical reference standard for polymorph screening and crystallization process development.

In Vitro Neuroprotection and Apoptosis Model Studies

The compound's established neuroprotective and antiapoptotic properties, mediated through KV7 channel opening and indirect NMDA antagonism, position Flupirtine Maleate as a key tool compound in cellular models of neurodegeneration, cerebral ischemia, and excitotoxicity . Its reliable solubility profile and potent EC50 allow for consistent induction of protective effects, enabling reproducible mechanistic studies of potassium channel-mediated cytoprotection.

Technical Documentation Hub

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